5-溴-2-甲氧基吡啶-3-甲醛

描述

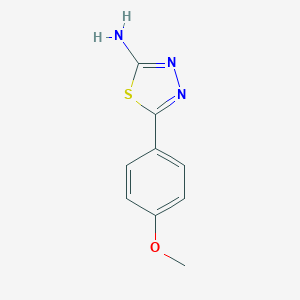

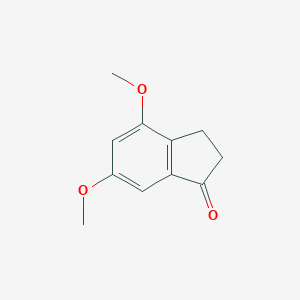

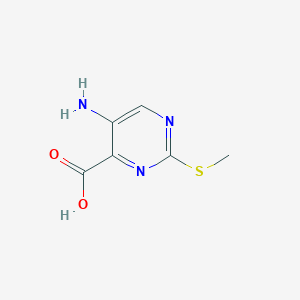

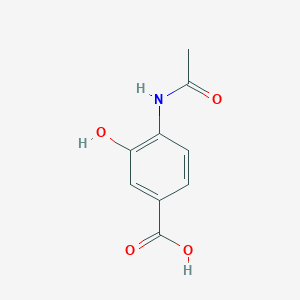

5-Bromo-2-methoxypyridine-3-carbaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom and a methoxy group on the pyridine ring, which is further functionalized with an aldehyde group at the third position. This compound is particularly relevant in the field of medicinal chemistry and materials science due to its potential applications in the synthesis of pharmaceuticals and novel materials.

Synthesis Analysis

The synthesis of 5-bromo-2-methoxypyridine derivatives has been explored in several studies. An efficient synthesis route for 5-bromo-2-methoxypyridine-3-carboxylic acid, a related compound, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by a series of regioselective reactions and bromination steps to yield the desired product with an overall yield of 67% . Another study reports the synthesis of 5-bromo-2,2'-bipyridines through Stille coupling reactions, which are useful for the preparation of metal-complexing molecular rods . Additionally, a scaleable synthesis starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde has been described, highlighting the versatility of 5-bromo-2-methoxypyridine derivatives as intermediates in the synthesis of complex organic molecules .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-methoxypyridine-3-carbaldehyde and its derivatives is characterized by the presence of substituents that can significantly influence the reactivity and physical properties of the molecule. For instance, the presence of a bromine atom makes the compound amenable to further functionalization through various coupling reactions . The methoxy group can act as an electron-donating substituent, affecting the electronic distribution within the pyridine ring and thus its reactivity .

Chemical Reactions Analysis

5-Bromo-2-methoxypyridine-3-carbaldehyde can undergo a variety of chemical reactions due to its functional groups. The aldehyde group can participate in condensation reactions, as demonstrated in the synthesis of macrocyclic hexa Schiff bases through [3+3] cyclocondensation with trans-1,2-diaminocyclohexane . The bromine atom allows for further functionalization through nucleophilic substitution reactions, which is a key step in the synthesis of various biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methoxypyridine-3-carbaldehyde are influenced by its molecular structure. The presence of the bromine atom increases the molecular weight and contributes to the compound's reactivity in electrophilic aromatic substitution reactions . The methoxy group can affect the solubility of the compound in organic solvents, which is important for its application in synthetic chemistry . The aldehyde group can form hydrogen bonds, which may influence the compound's boiling point and melting point .

科学研究应用

应用于晶体学和结构分析

5-溴-2-甲氧基吡啶-3-甲醛在晶体学和结构分析领域发挥了作用。一项研究突出了它在形成通过氨基羰基氢键配对的分子方面的用途,进一步将相邻的配对连接成带状结构,展示了它在晶体结构形成和稳定性中的作用(Ali, Halim, & Ng, 2005)。另一项研究探索了它的衍生物的晶体结构,揭示了平面分子构型和相互作用,导致形成中心对称二聚体或无限链,取决于取代基,同时表明了它在抑制某些人类白血病细胞生长中的选择性(Chumakov, Petrenko, Codita, Tsapkov, Poirier, & Gulea, 2014)。

在化学合成中的作用

该化合物在化学合成过程中也起着关键作用。它作为5-官能化的2-甲氧基吡啶的高效合成中的构建块,进一步适用于双环δ-内酰胺的合成,展示了它在复杂有机合成中的多功能性(Sośnicki, 2009)。在另一个背景下,它已被用作可扩展合成过程中的中间体,用于合成对HIV-1整合酶抑制剂合成至关重要的化合物(Boros, Burova, Erickson, Johns, Koble, Kurose, Sharp, Tabet, Thompson, & Toczko, 2007)。

在催化和合成反应中的参与

其衍生物已被用于各种催化和合成反应中。例如,相关化合物3-溴吡啶-4-甲醛在特定条件下与羧酸在钯催化下进行环化反应,产生一系列复杂的有机分子(Cho & Kim, 2008)。此外,它在亚胺大环化合物的合成中起着关键作用,这些化合物在水中表现出显著的稳定性,表明了它在创建稳定的大环结构中的潜力(Saggiomo & Lüning, 2008)。

安全和危害

This compound is light and moisture sensitive . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is incompatible with oxidizing agents . It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

未来方向

属性

IUPAC Name |

5-bromo-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNOWEKCASDTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

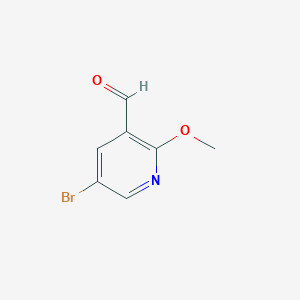

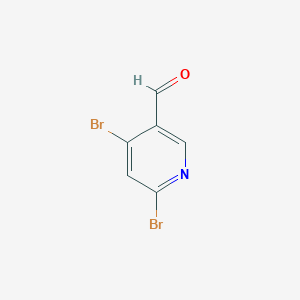

COC1=C(C=C(C=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363962 | |

| Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxypyridine-3-carbaldehyde | |

CAS RN |

103058-87-3 | |

| Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

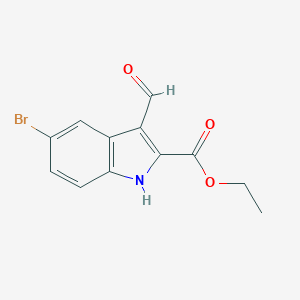

![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)